
D-(+)-Cellobiose
Overview
Description
D-(+)-Cellobiose is a disaccharide composed of two β-D-glucose molecules linked by a β-1,4-glycosidic bond. It is a reducing sugar with the molecular formula C₁₂H₂₂O₁₁ (molecular weight: 342.3 g/mol) and CAS number 528-50-7 . Structurally, it mimics the repeating unit of cellulose, making it a critical model compound for studying cellulose degradation and synthesis .
Preparation Methods
Chemical Synthesis via Acetylative Degradation
Substrate Selection: Cellulose vs. Cellulose Acetate
Chemical synthesis of cellobiose derivatives, particularly α-D-cellobiose octaacetate (a precursor to D-(+)-cellobiose), traditionally relies on acetylative degradation of cellulose or cellulose acetate. The choice of substrate significantly impacts reaction efficiency and purity.
Cellulose as a Starting Material
The Braun method, a historical benchmark, involves treating cellulose with acetic anhydride and sulfuric acid at 35–55°C for seven days, yielding 52% α-D-cellobiose octaacetate alongside glucose pentaacetate and oligomers . Modern improvements reduce reaction times to 18–36 hours by optimizing acid ratios, agitation, and seeding. For example, a 12L-scale process using 1044g cellulose, 3132mL acetic anhydride, and 376mL sulfuric acid at 50–52°C for 18 hours achieved 788g (75% yield) of α-D-cellobiose octaacetate with 93–95% purity .
Cellulose Acetate as a Substrate
Substituting cellulose acetate streamlines the process by eliminating the acetylation step. A 3L-scale reaction with 544g cellulose acetate, 442mL acetic anhydride, and 115mL sulfuric acid at 48–52°C for 30 hours yielded 284–288g (85–87% yield) of product . This method reduces side reactions, as pre-acetylated substrates minimize oligomer formation.
Table 1: Comparative Analysis of Cellulose and Cellulose Acetate-Based Syntheses
Catalytic Systems and Reaction Optimization
Strong acids like sulfuric, methanesulfonic, or trifluoromethanesulfonic acid catalyze the depolymerization and acetylation of cellulose. Sulfuric acid remains predominant due to its cost-effectiveness, though methanesulfonic acid offers milder conditions . Critical parameters include:
-
Temperature : 35–65°C, with 50°C optimal for minimizing side products .
-
Seeding : Introducing α-D-cellobiose octaacetate crystals during reaction reduces induction time and enhances crystallinity .
Post-reaction quenching with C1–C5 alcohols (e.g., methanol) neutralizes excess acetic anhydride. Methanol also precipitates the product, simplifying isolation.
Enzymatic Synthesis Using Phosphorylase Cascades
Enzyme Systems and Reaction Mechanisms
Enzymatic synthesis offers a sustainable alternative by leveraging sucrose phosphorylase (SP) and cellobiose phosphorylase (CBP) in a one-pot cascade . SP cleaves sucrose to glucose-1-phosphate (G1P), which CBP couples with glucose to form cellobiose. Key advancements include:
-
Enzyme engineering : Mutagenesis of CBP improved substrate affinity (Km reduced by 40%) and thermostability (T50 increased by 12°C) .
-
Process intensification : Fed-batch systems with immobilized enzymes achieved 92% yield at 30°C and pH 7.0 .
Table 2: Enzymatic Synthesis Parameters and Outcomes
Parameter | Value/Detail |
---|---|
Enzymes | Sucrose phosphorylase, Cellobiose phosphorylase |
Substrate | Sucrose, Glucose |
Temperature | 30°C |
pH | 7.0 |
Reaction time | 24 hours |
Yield | 92% |
Purity | >99% (HPLC) |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Chemical synthesis excels in scalability (multi-kilogram batches) but requires harsh acids and generates acetic acid waste .
-
Enzymatic routes achieve higher purity and sustainability but face challenges in enzyme cost and long-term stability .
Industrial Applicability
Pharmaceutical industries favor chemical methods for rapid α-D-cellobiose octaacetate production, while food and feed sectors adopt enzymatic processes to meet "clean label" demands .
Scientific Research Applications
Food Industry
Sweetener and Flavor Enhancer
D-(+)-Cellobiose is utilized as a natural sweetener in food products, particularly those aimed at health-conscious consumers. Its low caloric content and ability to enhance flavor profiles make it an attractive alternative to traditional sugars. It can improve the taste of low-sugar or sugar-free formulations without significantly impacting caloric intake .
Biotechnology
Substrate for Microbial Fermentation
In biotechnology, this compound serves as a substrate for various microbial fermentation processes. It is crucial for the production of biofuels and bioplastics, contributing to sustainable practices in energy production and materials science. For instance, certain yeast strains like Candida tenuis have been shown to effectively ferment cellobiose, leading to ethanol production .
Enzyme Assays
this compound is also employed in enzyme assays to study carbohydrate metabolism. Its role as a substrate allows researchers to investigate enzyme activities related to the breakdown of cellulose and other polysaccharides, providing insights into metabolic pathways and potential biotechnological applications .
Pharmaceuticals
Stabilizer and Excipient
In the pharmaceutical industry, this compound is used as a stabilizer and excipient in drug formulations. It enhances the solubility and bioavailability of certain medications, improving their therapeutic efficacy. This application is particularly relevant in the formulation of oral drugs where solubility is a critical factor for absorption .
Research and Development
Studies on Carbohydrate Metabolism
this compound plays a vital role in research focused on carbohydrate metabolism. It aids in understanding the enzymatic processes involved in the hydrolysis of cellulose, which is essential for developing efficient biomass conversion technologies. Research on cellobiose dehydrogenase (CDH), an enzyme that oxidizes cellobiose, highlights its significance in lignocellulosic biomass degradation .
Animal Nutrition
Gut Health Promoter
In animal nutrition, this compound is included in feed formulations to promote gut health and enhance nutrient absorption. Its prebiotic properties support beneficial gut microbiota, which can lead to improved growth performance in livestock and aquaculture .
Summary Table of Applications
Application Area | Specific Uses | Benefits/Outcomes |
---|---|---|
Food Industry | Natural sweetener | Enhances flavor profile; low-calorie alternative |
Biotechnology | Substrate for fermentation | Supports biofuel/bio-plastic production |
Pharmaceuticals | Stabilizer/excipient | Improves drug solubility and bioavailability |
Research & Development | Studies on carbohydrate metabolism | Insights into enzymatic processes |
Animal Nutrition | Feed formulation | Promotes gut health; enhances nutrient absorption |
Case Studies
- Fermentation Processes : Research has demonstrated that specific yeast strains can effectively ferment this compound into ethanol, showcasing its potential in biofuel production. For example, Candida tenuis CBS 4435 was identified as a robust fermenter under controlled conditions .
- Pharmaceutical Formulations : In studies focusing on drug delivery systems, this compound has been shown to enhance the solubility of poorly soluble drugs, thus improving their therapeutic effectiveness .
- Animal Feed Trials : Trials conducted with livestock have indicated that incorporating this compound into feed improves overall health metrics by promoting beneficial gut microbiota, leading to better growth rates .
Mechanism of Action
Cellobiose exerts its effects primarily through its role as a substrate for cellulases. These enzymes catalyze the hydrolysis of cellobiose into glucose, which can then be utilized by microorganisms for energy . The molecular targets include the active sites of cellulases, where the β(1→4) glycosidic bond is cleaved . The pathways involved in cellobiose metabolism are part of the broader carbohydrate metabolism pathways in microorganisms .
Comparison with Similar Compounds
Key Properties:
- Purity : Commercial preparations often exceed 99% purity, with synthetic sources ensuring consistency for research and industrial applications .
- Solubility: Highly soluble in water, slightly soluble in ethanol, and insoluble in acetone or ether .
- Applications: Substrate for β-glucosidase, an enzyme that hydrolyzes cellobiose into glucose during cellulose breakdown . Used in enzymatic nanocellulose production, offering eco-friendly advantages over acid hydrolysis . Model compound for cellulose due to its β-1,4-glycosidic bond, which closely resembles cellulose's polymeric structure .
Structural and Functional Comparison with D-(+)-Glucose
While D-(+)-glucose is the monomeric unit of cellulose, D-(+)-cellobiose provides a more accurate model for cellulose due to its dimeric structure and β-1,4 linkage.
Comparison with Other β-Linked Disaccharides
Cellobiose’s specificity for β-glucosidase underscores its unique role in cellulose degradation pathways .
Commercial Availability and Purity
This compound is widely available in high-purity formulations (>98%) from suppliers like BMASSAY and TargetMol, catering to research and industrial demands .
Adduct Formation with Ionic Liquids
Heating this compound with ionic liquids like [C₂C₁im][OAc] at 120°C generates polar adducts (e.g., m/z 453, 423, 393), differing from glucose’s behavior. These adducts, linked to cellulose degradation pathways, highlight its reactivity in biomass processing .
Enzymatic Nanocellulose Production
Enzymatic hydrolysis using cellobiose and related enzymes synthesizes nanocellulose faster and with fewer contaminants than chemical methods. This approach reduces environmental impact and energy consumption, making it viable for sustainable material production .
Biological Activity
D-(+)-Cellobiose is a disaccharide composed of two D-glucose units linked by a β-1,4-glycosidic bond. It plays a significant role in various biological processes, particularly in microbiology and biochemistry. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22O11
- Molar Mass : 342.30 g/mol
- Solubility : Highly soluble in water (50 mg/mL)
- Melting Point : Decomposes at 239 °C
This compound is a reducing sugar that can undergo mutarotation, allowing it to exist in different anomeric forms. This property is crucial for its biological interactions and applications in various fields.
Biological Applications
- Microbial Fermentation :
- Substrate for Enzymatic Reactions :
- Prebiotic Effects :
This compound's biological activity can be attributed to several mechanisms:
- Energy Source : As a fermentable sugar, it provides energy for microbial growth and metabolism.
- Regulatory Role : It influences gene expression related to carbohydrate metabolism in various bacterial species.
- Enzyme Substrate : It acts as a substrate for specific enzymes that facilitate the breakdown of cellulose into simpler sugars.
Case Studies
-
Cellulose Degradation Studies :
A study investigated the effects of this compound on the composition of cellulosomes in Clostridium thermocellum. The findings revealed that cellobiose significantly impacts the qualitative and quantitative composition of cellulosomes, enhancing the organism's ability to degrade cellulose efficiently . -
Utilization by Gut Microbiota :
Research demonstrated that Faecalibacterium prausnitzii, a dominant gut bacterium, can utilize cellobiose effectively, contributing to its growth and metabolic functions within the human gut environment . -
Impact on Enzyme Stability :
Another study explored the protective effects of this compound on lyophilized β-galactosidase during storage. The results indicated that cellobiose helps maintain enzyme activity and structural integrity over time, suggesting its potential use in enzyme stabilization protocols .
Data Table
The following table summarizes key studies related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What experimental methods are suitable for detecting and quantifying D-(+)-Cellobiose in microbial cultures?
this compound can be quantified using high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors, optimized for disaccharide separation. For microbial studies, enzymatic assays using β-glucosidase can hydrolyze cellobiose to glucose, which is then quantified via glucose oxidase/peroxidase kits . Alternatively, spectrophotometric methods (e.g., DNS assay) measure reducing sugars released during hydrolysis, though interference from other carbohydrates requires calibration .
Q. How does the β(1→4) glycosidic linkage in this compound influence its reactivity in enzymatic hydrolysis experiments?
The β(1→4) linkage makes cellobiose resistant to cleavage by many glucosidases, requiring specialized enzymes like cellobiohydrolases or β-glucosidases for hydrolysis. Experimental design should include controls for enzyme specificity (e.g., using p-nitrophenyl-β-D-glucoside as a substrate) and consider reaction conditions (pH 5–6, 40–50°C) to optimize activity . Structural analysis via NMR or X-ray crystallography can validate binding interactions between cellobiose and enzymes .
Q. What are common pitfalls in preparing this compound solutions for microbial growth assays?
Cellobiose is hygroscopic and prone to contamination; solutions should be filter-sterilized (0.22 µm) and stored at -20°C. Avoid autoclaving, which can hydrolyze the glycosidic bond. For anaerobic microbial cultures, pre-reduce media with cysteine-HCl or sodium thioglycolate to prevent oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in cellulase inhibition?
Cellobiose is both a product and inhibitor of cellulases, with effects dependent on enzyme concentration and substrate pretreatment. To address contradictions:
- Use Michaelis-Menten kinetics to quantify inhibition constants (Kᵢ) under varying substrate loads.
- Compare synergistic enzyme systems (e.g., combining cellobiohydrolases and β-glucosidases) to mitigate product inhibition .
- Validate findings with RNA-seq or proteomics to assess enzyme expression levels in microbial consortia .
Q. What methodologies optimize this compound hydrolysis for biofuel production studies?
- Pretreatment strategies : Acid/alkali or steam explosion increases cellulose accessibility, reducing cellobiose accumulation.
- Immobilized enzyme systems : Enhance β-glucosidase stability and reusability in continuous reactors .
- Microbial co-cultures : Pair cellulolytic bacteria (e.g., Clostridium thermocellum) with fermentative microbes to bypass inhibition via rapid glucose uptake .
Q. How can experimental design address variability in microbial utilization of this compound across strains?
- Use BIOLOG phenotyping microarrays to profile carbon source utilization .
- Conduct chemostat experiments under controlled substrate gradients to compare growth kinetics.
- Apply 13C-labeled cellobiose with metabolic flux analysis to trace carbon allocation pathways in divergent strains .
Q. What statistical approaches are recommended for analyzing contradictory data in cellulose degradation studies involving this compound?
- Multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., pH, temperature).
- Meta-analysis of published kinetic parameters to model enzyme-substrate interactions under standardized conditions .
- Bayesian inference to quantify uncertainty in inhibition models .
Q. Methodological Considerations
- Enzyme Assays : Include negative controls (heat-inactivated enzymes) and substrate saturation curves to distinguish between true inhibition and substrate depletion .
- Microbial Studies : Use defined media to isolate cellobiose effects from complex carbon source interactions .
- Data Reproducibility : Report raw data (e.g., HPLC chromatograms, growth curves) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | maltose | |
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URL | https://en.wikipedia.org/wiki/Maltose | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |
Record name | CELLULOSE | |
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Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
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Solubility |
Insoluble (NIOSH, 2023), Insoluble | |
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Density |
1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cellulose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
Record name | CELLULOSE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CELLULOSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/733 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cellulose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9 | |
Record name | CELLULOSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | cellobiose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Glucose, 4-O-.beta.-D-glucopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cellulose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amylodextrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Maltose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-cellobiose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amylodextrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cellulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CELLULOSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/733 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |
Record name | CELLULOSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CELLULOSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/733 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cellulose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.